molecular formula C27H28N2O4S B11103535 2-oxo-2-[(1-phenylethyl)amino]ethyl S-benzyl-N-(phenylcarbonyl)cysteinate

2-oxo-2-[(1-phenylethyl)amino]ethyl S-benzyl-N-(phenylcarbonyl)cysteinate

Cat. No.: B11103535
M. Wt: 476.6 g/mol
InChI Key: UCRXNUSKKBMVKA-UHFFFAOYSA-N
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Description

2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxo group, a phenylethylamino group, a benzoylamino group, and a benzylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 4-MORPHOLINECARBODITHIOATE
  • 2-{[(2-oxo-2-phenylethyl)amino]carbonyl}benzoic acid

Uniqueness

2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H28N2O4S

Molecular Weight

476.6 g/mol

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 2-benzamido-3-benzylsulfanylpropanoate

InChI

InChI=1S/C27H28N2O4S/c1-20(22-13-7-3-8-14-22)28-25(30)17-33-27(32)24(19-34-18-21-11-5-2-6-12-21)29-26(31)23-15-9-4-10-16-23/h2-16,20,24H,17-19H2,1H3,(H,28,30)(H,29,31)

InChI Key

UCRXNUSKKBMVKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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